molecular formula C14H20N2O B2935280 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine CAS No. 1367735-21-4

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine

Cat. No.: B2935280
CAS No.: 1367735-21-4
M. Wt: 232.327
InChI Key: CCVUPUKVQXRLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine: is a spirocyclic compound characterized by a unique structure that includes a benzyl group, an oxa-azaspiro ring system, and an amine functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the benzyl and amine groups. One common synthetic route includes:

    Formation of the Spirocyclic Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Primary or secondary amines.

    Substitution: Various benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one: Similar structure but with a ketone group instead of an amine.

    5-Benzyl-5-azaspiro[3.5]nonan-8-ol: Contains a hydroxyl group instead of an amine.

    2-Oxa-7-azaspiro[3.5]nonane oxalate: Lacks the benzyl group but has a similar spirocyclic core.

Uniqueness

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is unique due to its combination of a benzyl group, an oxa-azaspiro ring system, and an amine functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-6-7-16(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVUPUKVQXRLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1N)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.